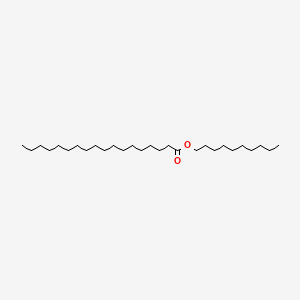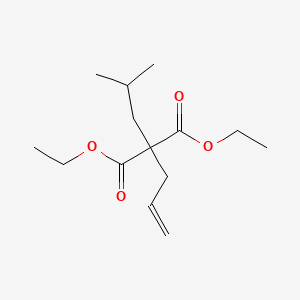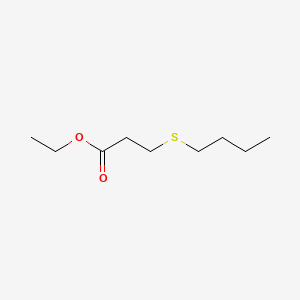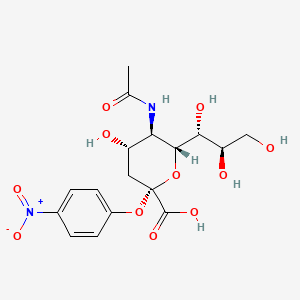
2-O-(4-硝基苯基)-N-乙酰神经酸
描述
“2-O-(4-Nitrophenyl)-N-acetylneuraminic acid” is a complex organic compound. It likely contains a nitrophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a nitro group (NO2) attached . It also seems to contain a component of N-acetylneuraminic acid, which is a type of sialic acid often found in human tissues, particularly in the brain and other nerve tissues .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the nitrophenyl group and the N-acetylneuraminic acid. The nitrophenyl group is a planar, aromatic structure, while N-acetylneuraminic acid has a more complex, three-dimensional structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. The nitrophenyl group can undergo reactions such as reduction , while the N-acetylneuraminic acid component might participate in biochemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitrophenyl group might confer certain properties, such as a tendency to undergo reduction .
科学研究应用
-
Catalytic Reduction of 4-Nitrophenol
- Field : Nanotechnology and Catalysis
- Application : The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . This reaction is universally accepted due to easy measurement of kinetic parameters through UV–visible spectroscopic techniques .
- Method : Synthesis of various nanostructured materials and their use as catalyst for reduction of nitrophenol in presence of reducing agents have been discussed .
- Results : Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
-
Reduction of 4-Nitrophenol by Sodium Sesquicarbonate-Supporting Fe2O3@Pt
- Field : Environmental Science and Catalysis
- Application : This work reports a new kind of sodium sesquicarbonate-supporting Fe2O3@Pt, which exhibits highly efficient and stable catalytic reduction performance towards 4-NP .
- Method : The new kind of sodium sesquicarbonate-supporting Fe2O3@Pt is developed via etching Fe3O4@Pt@SiO2 .
- Results : Sodium sesquicarbonate-supporting Fe2O3@Pt has an interconnected one-dimensional network structure that provides sufficient channels for mass transfer .
-
Protection of Primary Alcohols
- Field : Organic Synthesis
- Application : In organic synthesis, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
- Method : The acid itself can also protect the alcohol through the Mitsunobu reaction: reacting the alcohol and the acid with diethyl azidocarboxylate and triphenylphosphine in dichloromethane .
- Results : The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
-
Precursor for Heterocycles
- Field : Organic Synthesis
- Application : 2-nitrophenylacetic acid is a precursor for many heterocycles . Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams .
- Method : Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
- Results : Both of these processes are useful in the synthesis of many biologically active molecules .
- Catalytic Reduction of 4-Nitrophenol
- Field : Nanotechnology and Environmental Science
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Noble metal nanoparticles (silver (Ag), gold (Au), platinum (Pt), and palladium (Pd)) have gained increasing attention due to their importance in several research fields such as environmental and medical research .
- Method : Synthesis of various nanostructured materials and their use as catalyst for reduction of nitrophenol in presence of reducing agents have been discussed . The reaction with sodium borohydride (NaBH4) as a reducing agent (H2 source) in conjunction with metal catalysts, such as Pd, Ag, Pt, Cu, Au and their assemblies on dendrimers, polymeric matrices, microgels, metal-immobilized silica-coated supports, and graphene oxide, has gained more attention due to its eco-friendly and straightforward reduction process .
- Results : Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The reduction of 4-NP to 4-aminophenol (4-AP) has become a crucial issue, given that 4-AP is a compound with a lower degree of toxicity .
安全和危害
属性
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O11/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26)/t11-,12+,13+,14+,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICUZSPXIJAAEA-WTUOYXTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-(4-Nitrophenyl)-N-acetylneuraminic acid | |
CAS RN |
26112-88-9 | |
| Record name | 2-O-(4-Nitrophenyl)-N-acetylneuraminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



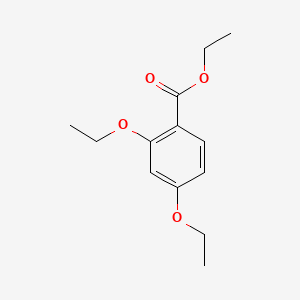
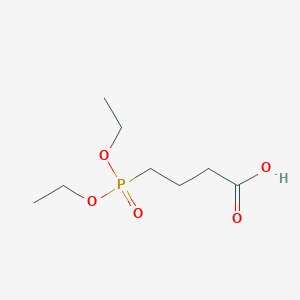
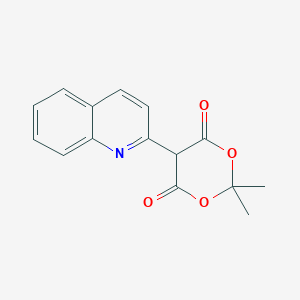
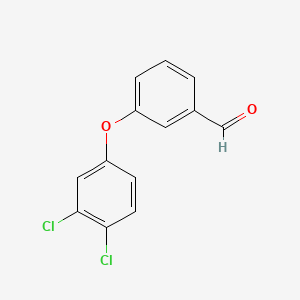
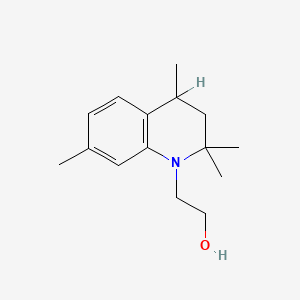

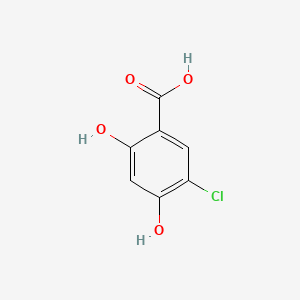
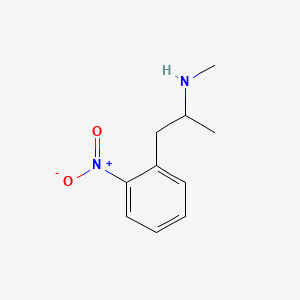
![Tricyclo[5.2.1.02,6]dec-3-en-8-yl pivalate](/img/structure/B1593860.png)
